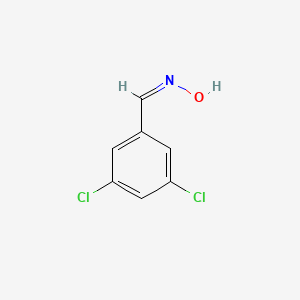![molecular formula C6H16O2Si B14008693 2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol is an organosilicon compound that features a silicon atom bonded to two methyl groups, an ethyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol can be synthesized through the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a protecting group for carboxyl and phosphate groups in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol involves its ability to form stable bonds with various functional groups. The silicon atom can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable organosilicon compounds. These interactions are crucial for its role as a protecting group and in the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar structure but with three methyl groups attached to the silicon atom instead of two methyl groups and one ethyl group.
2-(tert-Butyldimethylsilyloxy)ethanol: Contains a tert-butyl group attached to the silicon atom, providing different steric and electronic properties.
Uniqueness
2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and applications. Its ability to form stable bonds with various functional groups makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-[2-hydroxyethyl(dimethyl)silyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-9(2,5-3-7)6-4-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEIWIFJHHFVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

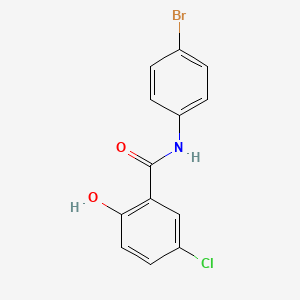


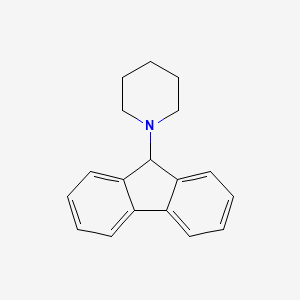
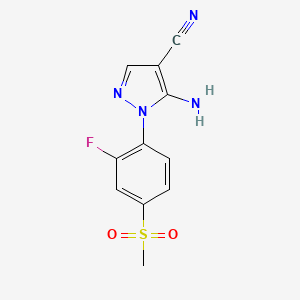
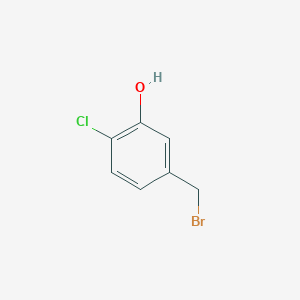
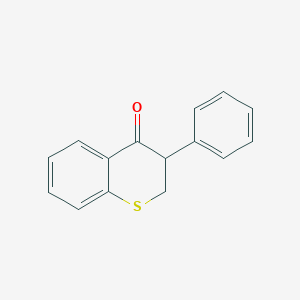

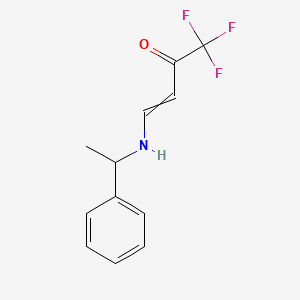
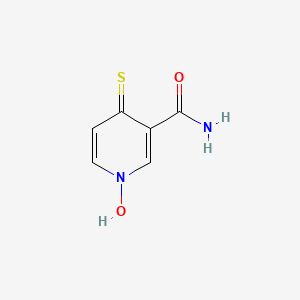

![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)
